

The Influence of Isomerism on Crystal Packing: A Comparative Analysis of Dibromoanthracene Isomers

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Compound of Interest

Compound Name: **1,8-Dibromoanthracene**

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A deep dive into the solid-state architecture of dibromoanthracene isomers reveals how the subtle shift of a bromine atom can dramatically alter crystal packing, influencing material properties. This guide offers a comparative analysis of the crystallographic data of several dibromoanthracene isomers, providing insights for researchers in materials science and drug development.

The arrangement of molecules in a crystalline solid, or crystal packing, is a critical determinant of a material's bulk properties, including its melting point, solubility, and electronic characteristics. For organic molecules, this arrangement is governed by a delicate balance of intermolecular interactions. In the case of dibromoanthracene ($C_{14}H_8Br_2$), the positional isomerism of the two bromine atoms on the anthracene framework provides a compelling case study of how seemingly minor structural changes can lead to significant variations in solid-state packing. This guide explores the crystal structures of several dibromoanthracene isomers, highlighting the interplay of intermolecular forces that dictate their assembly.

The Impact of Bromine Substitution on Crystal Lattices

The position of the bulky and electronegative bromine atoms on the anthracene core significantly influences the steric and electronic landscape of the molecule, thereby directing the mode of crystal packing. While comprehensive crystallographic data for all

dibromoanthracene isomers is not readily available in public databases, a comparative analysis of the well-characterized isomers provides valuable insights.

A recent study on the elastic properties of dibromoanthracene crystals has shed light on the packing of 1,5- and **1,8-dibromoanthracene**, both of which form one-dimensional (1D) π -stacking column structures.^[1] In contrast, the most extensively studied isomer, 9,10-dibromoanthracene, crystallizes in a triclinic system, also featuring prominent π -stacking interactions.^[2]

Table 1: Comparative Crystallographic Data of Dibromoanthracene Isomers

Isomer	Crystal System	Space Group	Unit Cell Parameters	Key Packing Features
9,10-Dibromoanthracene	Triclinic	P1	$a = 8.87 \text{ \AA}$, $b = 10.38 \text{ \AA}$, $c = 16.04 \text{ \AA}$, $\alpha = 113.1^\circ$, $\beta = 101.9^\circ$, $\gamma = 101.4^\circ$	1D π -stacking columns. [1]
1,8-Dibromoanthracene	Orthorhombic	Pna2 ₁	$a = 15.6405 \text{ \AA}$, $b = 3.9355 \text{ \AA}$, $c = 18.191 \text{ \AA}$, $\alpha = \beta = 90^\circ$	1D π -stacking columns. [1]
1,5-Dibromoanthracene	Not specified	Not specified	Not specified	1D π -stacking columns. [1]
1,2-Dibromoanthracene	Not publicly available	Not publicly available	Not publicly available	Data not available. [3]
2,3-Dibromoanthracene	Not publicly available	Not publicly available	Not publicly available	Data not available.
2,6-Dibromoanthracene	Not publicly available	Not publicly available	Not publicly available	Data not available.
2,7-Dibromoanthracene	Not publicly available	Not publicly available	Not publicly available	Data not available.

Note: The unit cell parameters for 9,10-dibromoanthracene are from a different source than the study on elastic properties and may represent a different polymorph.

Intermolecular Interactions: The Driving Forces of Crystal Assembly

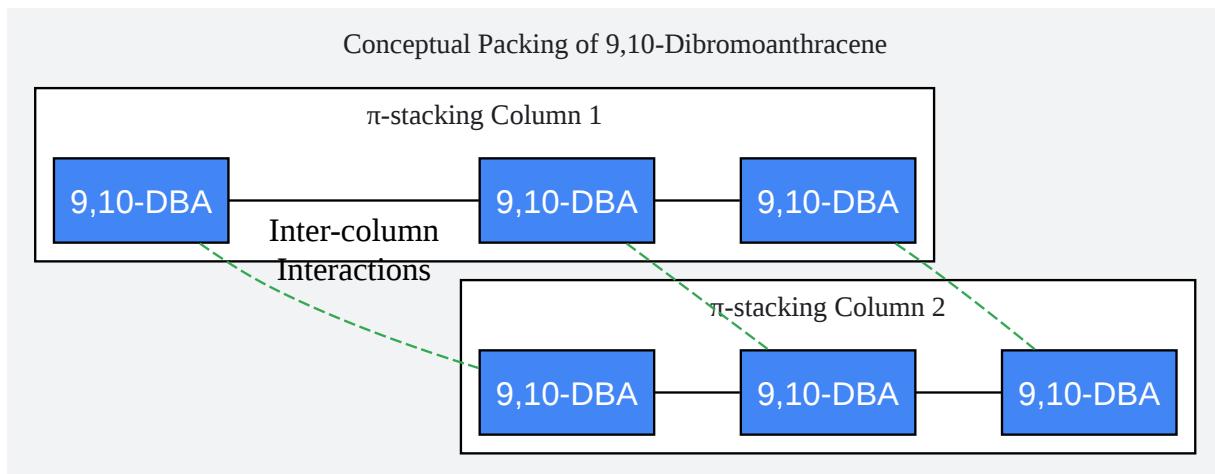
The crystal packing of dibromoanthracene isomers is orchestrated by a variety of non-covalent interactions, with π - π stacking and halogen bonding playing pivotal roles. The planarity of the anthracene core facilitates face-to-face π - π stacking, a common motif in the crystals of polycyclic aromatic hydrocarbons.^[4] The presence of bromine atoms introduces the possibility of halogen bonding (Br \cdots Br and Br \cdots π interactions) and other weaker interactions like C-H \cdots Br and C-H \cdots π contacts, which further stabilize the crystal lattice.

For instance, in **1,8-dibromoanthracene**, all bromine atoms within a single 1D column are oriented in the same direction, leading to the formation of polar layers.^[1] The intermolecular interaction energies, calculated using density functional theory (DFT), highlight the contributions of different forces to the overall packing. In 1,5-dibromoanthracene, the π -stacking interaction energy is calculated to be -48.4 kJ mol^{-1} , while lateral intermolecular interactions are weaker.^[1]

The less symmetrical substitution patterns in isomers like 1,2- or 2,7-dibromoanthracene are expected to lead to more complex packing arrangements, potentially disrupting the uniform 1D stacking seen in their more symmetrical counterparts.^[3] However, a lack of experimental crystal structures for these isomers limits a detailed comparative analysis.

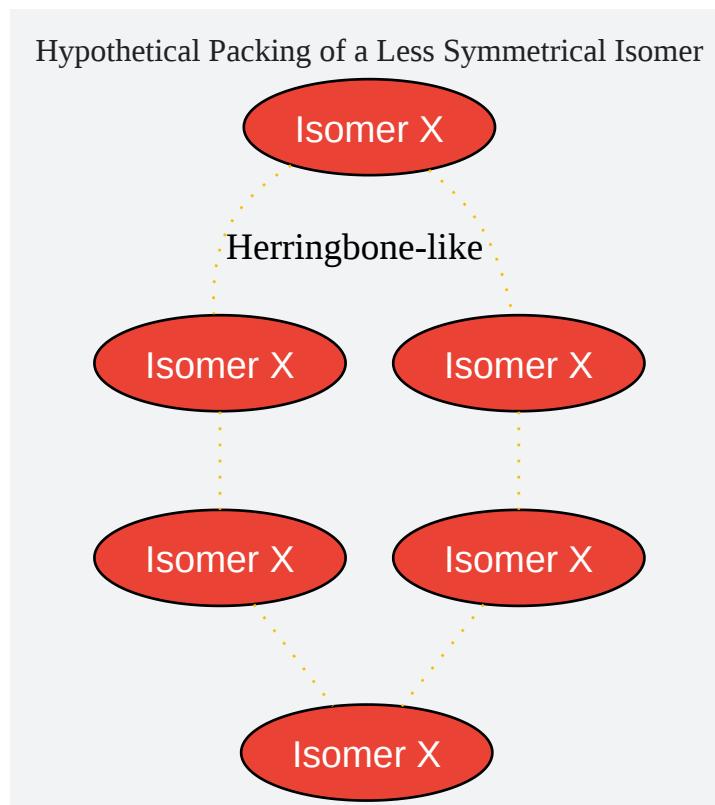
Visualizing Crystal Packing Motifs

The arrangement of molecules within the crystal lattice can be visualized through packing diagrams. The following diagrams illustrate the conceptual differences in packing that can arise from different substitution patterns.



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Figure 1: A simplified representation of the π -stacking columns in 9,10-dibromoanthracene.



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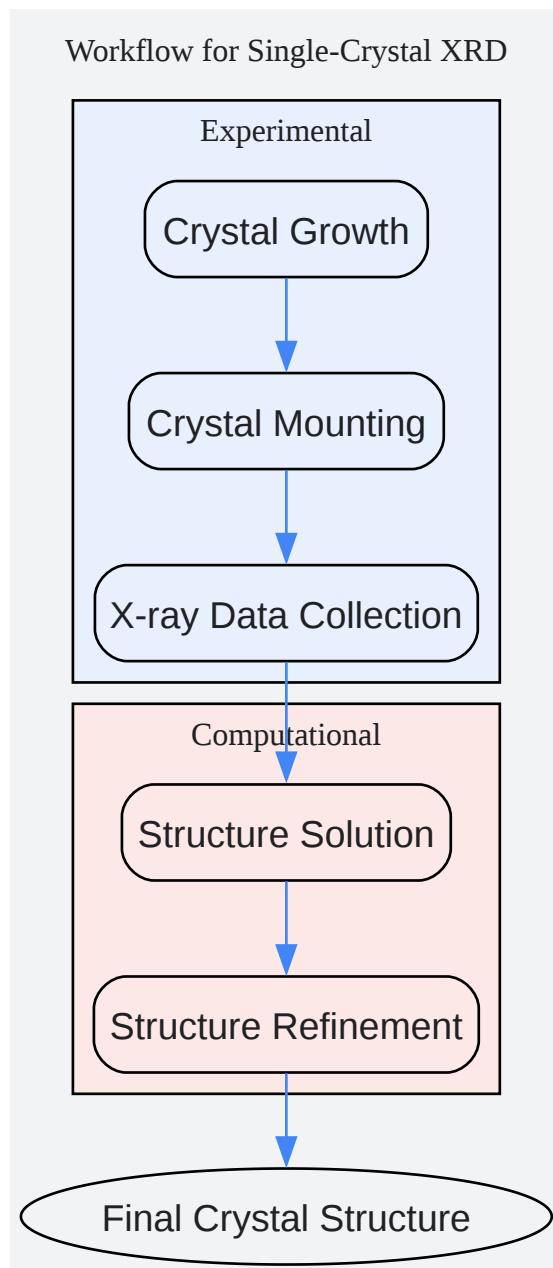
Figure 2: A hypothetical herringbone-like packing motif for a less symmetrical dibromoanthracene isomer.

Experimental Determination of Crystal Structures: A Methodological Overview

The definitive method for elucidating the crystal structure of a molecule is single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The ideal crystal should be well-formed, free of defects, and have dimensions in the range of 0.1 to 0.5 mm.
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods. This initial structural model is then refined against the experimental data to obtain the final, highly accurate crystal structure.



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Sources

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